(2-Chloro-4-(trifluoromethyl)phenyl)methanamine

Catalog No.
S741390
CAS No.
581813-20-9
M.F
C8H7ClF3N
M. Wt
209.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Chloro-4-(trifluoromethyl)phenyl)methanamine

CAS Number

581813-20-9

Product Name

(2-Chloro-4-(trifluoromethyl)phenyl)methanamine

IUPAC Name

[2-chloro-4-(trifluoromethyl)phenyl]methanamine

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

InChI

InChI=1S/C8H7ClF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2

InChI Key

ODSDBUOMHSEMBS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)CN

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)CN
  • Synthesis and Characterization

    Several studies have reported the synthesis and characterization of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine. These studies typically focus on developing new synthetic methods or characterizing the physical and chemical properties of the compound. [, ]

  • Potential Applications

    Based on the presence of the functional groups in its structure, (2-Chloro-4-(trifluoromethyl)phenyl)methanamine might hold potential for research in various areas, including:

    • Medicinal Chemistry: The presence of a chlorine atom and a trifluoromethyl group can influence the biological properties of the molecule. This could make it a potential candidate for exploring new drug leads in various therapeutic areas. However, no specific research exploring its medicinal properties has been identified.
    • Material Science: The combination of aromatic and aliphatic groups in the molecule could give it interesting properties for material science applications. However, specific research in this area is also lacking.

(2-Chloro-4-(trifluoromethyl)phenyl)methanamine is a chemical compound with the molecular formula C₈H₇ClF₃N. It features a chlorinated phenyl group substituted with a trifluoromethyl group and an amine functional group. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it of interest in various chemical and pharmaceutical applications.

, including:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitutions at the carbon atom bonded to the chlorine.
  • Acylation Reactions: The amine can be acylated to form amides, which can further react to yield various derivatives.
  • Reduction Reactions: The trifluoromethyl group can undergo reduction under specific conditions, leading to different derivatives.

(2-Chloro-4-(trifluoromethyl)phenyl)methanamine exhibits significant biological activity. Compounds with similar structures have been studied for their potential as:

  • Antimicrobial Agents: The presence of the trifluoromethyl group often correlates with enhanced antibacterial properties.
  • Antitumor Activity: Some derivatives have shown promise in inhibiting tumor growth in vitro and in vivo.
  • Neuropharmacological Effects: Research suggests potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.

The synthesis of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine can be achieved through several methods:

  • Direct Amination: Reacting 2-chloro-4-(trifluoromethyl)benzaldehyde with ammonia or an amine under specific conditions.
  • Reduction of Nitriles: Starting from 2-chloro-4-(trifluoromethyl)benzonitrile and reducing it using lithium aluminum hydride or other reducing agents.
  • Nitration and Subsequent Reduction: Nitrating a precursor compound followed by reduction to yield the amine.

The applications of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine include:

  • Pharmaceuticals: Used as an intermediate in the synthesis of various drugs, particularly those targeting bacterial infections and cancer.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity against pests.
  • Material Science: Investigated for use in polymers and coatings due to its unique chemical properties.

Studies on the interactions of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine with biological systems have revealed:

  • Binding Affinity: Investigations into its binding affinity to various receptors indicate potential therapeutic uses.
  • Synergistic Effects: When combined with other compounds, it may enhance efficacy against certain pathogens or tumor cells.

Several compounds share structural similarities with (2-Chloro-4-(trifluoromethyl)phenyl)methanamine. Here is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
5-Chloro-2-(trifluoromethyl)phenylmethanamineC₈H₇ClF₃NDifferent chlorination position; potential for different biological activity
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acidC₈H₄ClF₃N₂O₃Contains a nitro group, affecting reactivity and biological properties
2-Chloro-4-(trifluoromethyl)benzonitrileC₈H₄ClF₃NNitrile functional group may lead to different reactivity patterns

Uniqueness

The unique combination of a chlorinated phenyl ring, a trifluoromethyl group, and an amine functional group distinguishes (2-Chloro-4-(trifluoromethyl)phenyl)methanamine from its analogs, enabling diverse applications in pharmaceuticals and materials science. Its specific interactions within biological systems also suggest tailored therapeutic potentials not fully explored in similar compounds.

The compound is systematically named [2-chloro-4-(trifluoromethyl)phenyl]methanamine. Alternative names include 2-Chloro-4-(trifluoromethyl)benzylamine and 1-[2-Chloro-4-(trifluoromethyl)phenyl]methanamine. Structural variants such as 4-chloro-2-(trifluoromethyl)benzylamine (CAS 771583-81-4) exhibit positional isomerism, differing in substituent arrangement on the aromatic ring.

IdentifierValue
CAS Number581813-20-9
European Community (EC) Number822-612-4
DSSTox Substance IDDTXSID80624945
Molecular Formula$$ \text{C}8\text{H}7\text{ClF}_3\text{N} $$
Molecular Weight209.60 g/mol
SMILESC1=CC(=C(C=C1Cl)C(F)(F)F)CN
InChIInChI=1S/C8H7ClF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2
InChIKeyODSDBUOMHSEMBS-UHFFFAOYSA-N

Key structural features:

  • Aromatic core: Benzene ring with substituents at positions 2 (chlorine) and 4 (trifluoromethyl).
  • Functional group: Methanamine (-CH₂NH₂) attached to the benzene ring at position 1.

2D and 3D Structural Representation

The 2D structure depicts a benzene ring with chlorine at the ortho position, trifluoromethyl at the para position, and a benzylamine group. The 3D conformation highlights the spatial arrangement of substituents, with the trifluoromethyl group in an electron-withdrawing position relative to the electron-donating amine group.

Primary IUPAC Designation

The primary International Union of Pure and Applied Chemistry (IUPAC) designation for the compound under study is [2-chloro-4-(trifluoromethyl)phenyl]methanamine [1] [2]. This systematic name precisely describes the molecular structure of the compound, indicating a methanamine (methylamine) group attached to a phenyl ring that is substituted with a chloro group at position 2 and a trifluoromethyl group at position 4 [3] [1]. The IUPAC nomenclature follows specific rules to ensure unambiguous identification of chemical compounds, and in this case, the name clearly indicates the presence of a primary amine functional group (-NH2) connected to a methylene bridge (-CH2-) that links to the substituted aromatic ring [1] [4].

The structural components of the IUPAC name can be broken down as follows:

ComponentDescription
[2-chloro-4-(trifluoromethyl)phenyl]Substituted phenyl ring with chlorine at position 2 and trifluoromethyl at position 4
methanaminePrimary amine attached to a methylene group

The molecular formula of this compound is C8H7ClF3N, with a molecular weight of 209.596 g/mol [5] [6]. The structure consists of a benzene ring with the aforementioned substituents and a methylamine group, creating a compound with specific chemical and physical properties [4] [6].

Common Synonyms and Trade Names

The compound (2-Chloro-4-(trifluoromethyl)phenyl)methanamine is known by several synonyms in scientific literature and commercial contexts. These alternative names provide different ways to refer to the same chemical entity while maintaining its structural identity [2] [7]. The following table presents the common synonyms and trade names associated with this compound:

SynonymDescription
2-Chloro-4-(trifluoromethyl)benzylamineA common alternative name emphasizing the benzyl group perspective [8] [7]
2-Chloro-4-trifluoromethylbenzylamineVariant with simplified formatting of the trifluoromethyl group [6] [9]
1-[2-Chloro-4-(trifluoromethyl)phenyl]methanamineAlternative format emphasizing the position of the methanamine group [7]
[2-chloro-4-(trifluoromethyl)phenyl]methylamineVariant using methylamine instead of methanamine terminology [10] [9]
Benzenemethanamine, 2-chloro-4-(trifluoromethyl)-Registry-style name format with different ordering of structural elements [10] [11]

It is important to note that while trade names might exist for commercial preparations containing this compound, specific branded trade names exclusively for (2-Chloro-4-(trifluoromethyl)phenyl)methanamine were not identified in the research findings [6] [7]. The compound is primarily referenced in scientific and chemical contexts using its systematic name or the synonyms listed above [2] [7].

Registry Identification Systems

Chemical registry identification systems provide standardized identifiers for chemical compounds, facilitating unambiguous reference and retrieval of chemical information across databases and literature. For (2-Chloro-4-(trifluoromethyl)phenyl)methanamine, several registry identifiers are available [1] [4]:

Registry SystemIdentifierDescription
Chemical Abstracts Service (CAS) Number581813-20-9The primary CAS registry number for the free base form [4] [6]
CAS Number (hydrochloride salt)874482-99-2CAS number for the hydrochloride salt form [3] [11]
Molecular FormulaC8H7ClF3NStandard atomic composition representation [5] [4]
European Community (EC) Number822-612-4European registry identifier [7]
MDL NumberMFCD06212820Molecular Design Limited database identifier [8] [6]
PubChem Compound ID (CID)22337564National Center for Biotechnology Information database identifier [1] [2]

Additional structural identifiers that provide machine-readable representations of the compound's structure include:

Structural IdentifierValuePurpose
SMILESC1=CC(=C(C=C1C(F)(F)F)Cl)CNSimplified Molecular Input Line Entry System notation [5] [12]
Canonical SMILESC1=CC(=C(C=C1C(F)(F)F)Cl)CNStandardized SMILES representation [5] [4]
InChIInChI=1S/C8H7ClF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2International Chemical Identifier string [1] [4]
InChIKeyODSDBUOMHSEMBS-UHFFFAOYSA-NHashed version of InChI for database searching [2] [4]

These registry identifiers serve as crucial reference points for researchers, chemists, and regulatory bodies when working with or documenting this compound [1] [7]. The standardized nature of these identifiers ensures consistent identification across different scientific platforms and literature sources, facilitating accurate information exchange and retrieval in chemical databases worldwide [2] [4].

Molecular Formula and Mass

(2-Chloro-4-(trifluoromethyl)phenyl)methanamine possesses the molecular formula C₈H₇ClF₃N with a molecular weight of 209.60 g/mol [1] [2] [3]. The exact mass of this compound is calculated to be 209.022 g/mol [1] [2]. This aromatic amine contains eight carbon atoms, seven hydrogen atoms, one chlorine atom, three fluorine atoms, and one nitrogen atom, reflecting its substituted benzylamine structure.

The molecular weight places this compound within the typical range for small organic molecules used in pharmaceutical and chemical research applications. The high fluorine content contributes significantly to the overall molecular mass, with the trifluoromethyl group accounting for approximately 33% of the total molecular weight.

ParameterValueReference
Molecular FormulaC₈H₇ClF₃N [1] [2] [3]
Molecular Weight209.60 g/mol [1] [2] [3]
Exact Mass209.022 g/mol [1] [2]

Connectivity Representations (SMILES, InChI)

The SMILES (Simplified Molecular Input Line Entry System) notation for (2-Chloro-4-(trifluoromethyl)phenyl)methanamine is C1=CC(=C(C=C1C(F)(F)F)Cl)CN [2] [3] [4]. This representation encodes the molecular structure in a linear text format, clearly indicating the benzene ring connectivity with the chlorine substitution at position 2, the trifluoromethyl group at position 4, and the methanamine substituent.

The InChI (International Chemical Identifier) provides a more detailed structural representation: InChI=1S/C8H7ClF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2 [2] [3] [4]. This standardized representation includes connectivity information and hydrogen atom positions, providing an unambiguous description of the molecular structure.

Representation TypeValue
SMILESC1=CC(=C(C=C1C(F)(F)F)Cl)CN
InChIInChI=1S/C8H7ClF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2

InChIKey Identifiers

The InChIKey for (2-Chloro-4-(trifluoromethyl)phenyl)methanamine is ODSDBUOMHSEMBS-UHFFFAOYSA-N [2] [3] [4]. This unique 27-character identifier serves as a fixed-length hash of the InChI string, providing a compact and searchable format for database operations and chemical information retrieval systems.

The InChIKey is divided into three segments separated by hyphens: the first 14-character block (ODSDBUOMHSEMBS) represents the molecular skeleton, the second 8-character block (UHFFFAOYA) encodes stereochemistry information, and the final character (N) indicates the InChI version. For this compound, the second block indicates no defined stereochemistry, which is consistent with the achiral nature of the molecule.

Identifier TypeValue
InChIKeyODSDBUOMHSEMBS-UHFFFAOYSA-N
CAS Registry Number581813-20-9

Cheminformatics Structural Parameters

The cheminformatics profile of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine reveals several important structural parameters that influence its chemical and biological properties. The compound exhibits a LogP value of approximately 3.52 [1], indicating significant lipophilicity due to the presence of halogen substituents and the aromatic system.

The topological polar surface area (TPSA) is calculated to be 26.02 Ų [1] [5], which is relatively low and suggests good membrane permeability potential. The compound contains 13 heavy atoms [5] (non-hydrogen atoms) and has a rotatable bond count of 2 [5] [6], indicating moderate molecular flexibility limited primarily to the methanamine side chain rotation.

For hydrogen bonding interactions, the molecule presents 1 hydrogen bond acceptor (the nitrogen atom) and 1 hydrogen bond donor (the primary amine group) [5]. The structure contains 1 aromatic ring and exhibits a carbon bond saturation (Fsp3) of 0.25 [5], reflecting the predominantly aromatic character with minimal aliphatic content.

ParameterValueSignificance
LogP3.52High lipophilicity
Polar Surface Area26.02 ŲGood membrane permeability
Heavy Atom Count13Moderate molecular size
Rotatable Bonds2Limited conformational flexibility
H-bond Acceptors1Nitrogen atom
H-bond Donors1Primary amine group
Ring Count1Single aromatic ring
Fsp30.25Predominantly aromatic

The compound exists as a liquid at room temperature (20°C) [7] and is typically available in 95-98% purity from commercial suppliers [8] [7]. It is assigned the MDL number MFCD06212820 [8] [7] for database tracking and carries the UN number UN2735 for transportation classification as a corrosive substance [7] [9].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

1-[2-Chloro-4-(trifluoromethyl)phenyl]methanamine

Dates

Last modified: 08-15-2023

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